molecular formula C15H20N4O B2553197 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1445757-84-5

3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No. B2553197
CAS RN: 1445757-84-5
M. Wt: 272.352
InChI Key: ZTJCGSUMNGDCND-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a key role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and activating the immune response. TAK-242 has been shown to have potential therapeutic applications in a variety of diseases, including sepsis, inflammation, and cancer.

Scientific Research Applications

Coordination Chemistry and Ligand Design

Derivatives of pyrazolylpyridines, which are structurally related to 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, have been explored for their versatile coordination chemistry. These compounds serve as ligands in metal complexes, exhibiting unique properties such as luminescence and thermal/photochemical spin-state transitions. Such characteristics are beneficial for applications in biological sensing and smart materials (Halcrow, 2005).

Photophysical Properties and OLEDs

Pyrazole-containing compounds have been investigated for their photophysical properties, particularly in the context of OLED (Organic Light Emitting Diode) technology. Compounds with pyrazole chelates demonstrate significant mechanoluminescence and concentration-dependent photoluminescence, contributing to the development of efficient and mechanoluminescent OLEDs with high external quantum efficiency and color stability (Li-min Huang et al., 2013).

Catalytic Activities

Pyrazole-containing ruthenium(II) carbonyl chloride complexes have shown promising catalytic activities in hydrogen transfer reactions of ketones. The synthesis and characterization of these complexes underline the potential of pyrazole derivatives in catalyzing important chemical transformations, contributing to the advancement of green chemistry and catalysis (Yong Cheng et al., 2009).

Metallopolymer Formation

Electropolymerization techniques have employed pyrazolylpyridine derivatives to create novel conducting metallopolymers. These materials are of interest for their potential applications in electronic devices, sensors, and as components in smart materials, given their unique electrical and optical properties (Xunjin Zhu & B. Holliday, 2010).

Small Molecule Fixation

Pyrazolylborane compounds, related to pyrazole derivatives, have been used for small molecule fixation, demonstrating the ability to react with carbon dioxide and other molecules to form adducts. This capability is significant for carbon capture and utilization strategies, contributing to the development of sustainable chemical processes (Eileen Theuergarten et al., 2012).

properties

IUPAC Name

3-(5-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)13-12(10-17-18-13)8-11(9-16)14(20)19-6-4-5-7-19/h8,10H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJCGSUMNGDCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)C=C(C#N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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